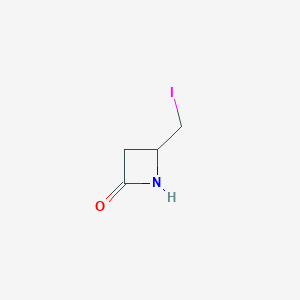
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP)” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2,3-DCPP, has been discussed in several studies . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of related compounds like “2,3-Dichlorophenyl isocyanate” has been analyzed . The molecular formula is C7H3Cl2NO, with an average mass of 188.011 Da and a mono-isotopic mass of 186.959167 Da .
Chemical Reactions Analysis
The chemical reactions of 2,3-DCPP have been studied. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dichlorophenyl isocyanate” have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Applications De Recherche Scientifique
Synthesis and Reactivity
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile serves as a key intermediate in various synthetic routes, especially in the formation of heterocyclic compounds. One of the notable applications is in the synthesis of 4,5-dihydrofuran-3-carbonitriles and other derivatives through oxidative cyclizations. These reactions often involve the use of manganese(III) acetate with conjugated alkenes or 2-thienyl substituted alkenes. The regioselective radical addition of 3-oxopropanenitriles with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, is another significant application, yielding various dihydrofurans (Yılmaz et al., 2005) (Hocaoglu & Yılmaz, 2019).
Antimicrobial Applications
Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, linked to the thieno[2,3-b]thiophene moiety and synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile), have shown promising antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, and selected examples demonstrated significant results (Kheder & Mabkhot, 2012).
Synthesis of Heterocyclic Compounds
3-Oxopropanenitriles are pivotal in synthesizing various heterocyclic compounds. For instance, the synthesis of bis-thiazole and bis-[1,3,4]thiadiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Kheder & Mabkhot, 2012).
Application in Dyeing and Textile Industry
Innovative dyeing processes use 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile and its derivatives for dyeing polypropylene fabrics. These processes, carried out in both aqueous and supercritical carbon dioxide mediums, demonstrate the compound's applicability in textile coloration, providing a greener alternative to traditional dyeing methods by utilizing CO2 instead of water (Elmaaty et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,3-dichlorophenyl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBLZWDWAXKNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504997 |
Source


|
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
CAS RN |
75473-09-5 |
Source


|
| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)





